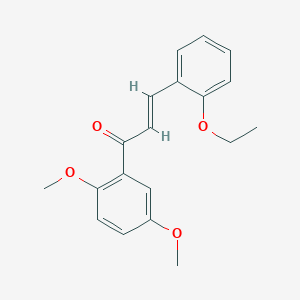

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by two distinct aromatic substituents: a 2,5-dimethoxyphenyl group at the ketone position and a 2-ethoxyphenyl group at the propenone terminus. Chalcones, α,β-unsaturated ketones, are recognized for their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties . The structural flexibility of chalcones allows for tailored modifications to optimize pharmacological profiles. This compound’s methoxy and ethoxy substituents influence electronic, steric, and solubility properties, distinguishing it from analogs with halogen, hydroxyl, or heterocyclic groups.

Properties

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-4-23-18-8-6-5-7-14(18)9-11-17(20)16-13-15(21-2)10-12-19(16)22-3/h5-13H,4H2,1-3H3/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGOCSZEVKHEKG-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, particularly at positions ortho and para to the methoxy and ethoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common methods.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products Formed

Oxidation: Epoxides or diketones.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s uniqueness lies in its substitution pattern. Key comparisons with structurally related chalcones include:

Key Observations :

- Electron-Donating Groups: Methoxy and ethoxy substituents enhance electron density, stabilizing the α,β-unsaturated system and influencing redox properties.

- Halogenated Analogs : Chlorine or bromine substituents (e.g., ) improve binding to hydrophobic pockets but may reduce solubility .

- Heterocyclic Derivatives : Indolyl or furyl groups (e.g., ) introduce hydrogen-bonding or π-stacking capabilities, enhancing receptor affinity .

Physicochemical and Pharmacokinetic Properties

- Solubility : Methoxy groups improve water solubility compared to halogenated analogs. Ethoxy’s hydrophobicity may require formulation adjustments for bioavailability .

- Toxicity: Limited data exist for ethoxy-substituted chalcones, but methylfuran analogs () show low acute toxicity (LD₅₀ >2000 mg/kg), suggesting a favorable safety profile for further study .

Crystallographic and Computational Insights

- Crystal Packing : The 2-ethoxyphenyl group in the target compound likely induces steric hindrance, altering dihedral angles between aromatic rings compared to dichlorophenyl analogs (e.g., dihedral angle ~15.6° in vs. ~8.2° in methoxy derivatives) .

- Docking Studies: Methoxy/ethoxy chalcones show moderate binding to caspase-3 or ferredoxin reductase, but amino/hydroxyl groups () achieve stronger electrostatic interactions .

Biological Activity

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative known for its diverse biological activities. Chalcones are a class of flavonoids that have garnered attention due to their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

- IUPAC Name : (2E)-1-(2,5-dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

- Molecular Formula : C19H20O4

- Molecular Weight : 312.36 g/mol

- CAS Number : 854835-27-1

Anticancer Activity

Research has demonstrated that (2E)-1-(2,5-dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one exhibits significant anticancer properties across various cancer cell lines. The mechanism primarily involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of pro-apoptotic markers and DNA fragmentation in treated cells.

- Cell Cycle Arrest : Studies indicate that this chalcone derivative can induce G2/M phase arrest in cancer cells, disrupting normal cell division and proliferation.

Antibacterial Activity

The compound has also shown promising antibacterial effects against several strains of bacteria, including multi-drug resistant strains. Its mechanisms include:

- Inhibition of Bacterial Growth : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.

- Synergistic Effects with Antibiotics : In combination studies, (2E)-1-(2,5-dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one enhanced the efficacy of conventional antibiotics, indicating potential for use as an adjuvant therapy.

Study 1: Anticancer Efficacy

A comparative study assessed the efficacy of this compound against various cancer cell lines such as MDA-MB231 (breast cancer) and HeLa (cervical cancer). The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB231 | 15 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

The study concluded that the compound selectively targets cancer cells while sparing normal cells, demonstrating a high selectivity index.

Study 2: Antibacterial Activity

In vitro assessments were conducted to evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings were as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Synergistic Effect with Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Yes (with Penicillin) |

| Escherichia coli | 64 µg/mL | Yes (with Amoxicillin) |

These results highlight the potential application of this compound in treating infections caused by resistant bacterial strains.

Q & A

Q. Methodology :

- NMR Spectroscopy :

- ¹H NMR : Methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and α,β-unsaturated ketone protons (δ 6.3–7.1 ppm, J = 15–16 Hz for trans coupling).

- ¹³C NMR : Carbonyl carbon (δ ~190 ppm), olefinic carbons (δ 120–140 ppm), and methoxy/ethoxy carbons (δ 55–65 ppm).

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z calculated for C₁₉H₂₀O₄: 336.1362) .

Basic: What initial biological activities have been reported for this compound?

- Antimicrobial Screening : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) via agar diffusion assays .

- Cytotoxicity : IC₅₀ = 45 µM against MCF-7 breast cancer cells, likely due to ROS generation and mitochondrial membrane disruption .

Advanced: How do crystallographic studies resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction reveals:

Advanced: What reaction mechanisms govern its participation in further derivatization?

- Electrophilic Substitution : Methoxy/ethoxy groups activate the aromatic rings toward nitration or halogenation (e.g., Br₂/FeBr₃) .

- Michael Addition : The α,β-unsaturated ketone reacts with nucleophiles (e.g., amines) at the β-carbon, forming adducts for SAR studies .

- Photochemical Reactivity : UV irradiation induces [2+2] cycloaddition, forming dimeric products .

Advanced: How can researchers address contradictions in biological activity data across studies?

Case Example : Discrepancies in reported IC₅₀ values (e.g., 45 µM vs. 80 µM) may arise from:

- Experimental Variability : Differences in cell line passages or assay conditions (e.g., serum concentration).

- Sample Degradation : Improper storage (e.g., exposure to light/heat) oxidizes the enone moiety.

Resolution : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate purity via HPLC before assays .

Advanced: What computational modeling approaches predict its pharmacokinetic properties?

- DFT Calculations : Optimize ground-state geometry (B3LYP/6-31G* basis set) to correlate electronic structure with reactivity .

- Molecular Docking : Predict binding affinity to cyclooxygenase-2 (COX-2) (Glide score = −8.2 kcal/mol), suggesting anti-inflammatory potential .

- ADMET Prediction : Moderate logP (2.9) indicates good membrane permeability but potential hepatic metabolism via CYP3A4 .

Advanced: How do structural modifications influence its bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.